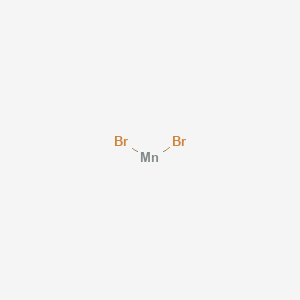

Manganese(II) bromide

Overview

Description

Synthesis Analysis

The synthesis of manganese(II) complexes often involves the reaction of manganese salts with different ligands. For instance, polynuclear manganese(II) complexes with macrocyclic Robson-type ligands demonstrate the complexity and versatility of manganese(II) chemistry, showcasing the formation of structures with distinct molecular and magnetic properties due to minor changes in ligands or anions (Luneau et al., 1988). Similarly, manganese(II) complexes can be synthesized using various organic ligands, leading to the formation of tetrahedral photoluminescent complexes with unique luminescence properties depending on the coordinated halide (Bortoluzzi et al., 2020).

Molecular Structure Analysis

The molecular structure of manganese(II) complexes can significantly vary depending on the ligands involved. Tetranuclear manganese(II) complexes with thiacalixarene macrocycles, for example, exhibit a trigonal prismatic geometry, highlighting the structural diversity achievable with different ligand frameworks (Desroches et al., 2005).

Chemical Reactions and Properties

Manganese(II) bromide is involved in various chemical reactions, including oxidation and complexation processes. It plays a crucial role in the oxidation of manganese(II) in bromide-containing waters, where bromide acts as a catalyst, enhancing the oxidation process through the formation of reactive bromine species (Allard et al., 2013). This behavior underscores the importance of manganese(II) bromide in environmental chemistry, particularly in water treatment.

Physical Properties Analysis

Manganese(II) bromide complexes exhibit unique physical properties, including luminescence and magnetic behavior. The study of manganese(II) tetrahedral complexes has revealed that their luminescence lifetimes and properties can significantly vary with the choice of the coordinated halide, demonstrating the impact of molecular structure on physical properties (Bortoluzzi et al., 2020).

Chemical Properties Analysis

The chemical properties of manganese(II) bromide, such as its ability to catalyze various reactions, are pivotal in synthetic chemistry. For example, it has been used as a catalyst in the cross-coupling of (bis)pinacolatodiboron with alkyl halides, demonstrating its utility in forming boronic esters from alkyl chlorides, which were previously challenging to access (Atack & Cook, 2016).

Scientific Research Applications

1. Green-Light-Emitting Diodes

- Application Summary: Manganese(II) bromide is used in the fabrication of phosphorescent green-light-emitting diodes (PHOLEDs). These are promising for next-generation flat-panel displays and solid-state light-emitting devices .

- Methods of Application: The PHOLEDs are fabricated using a lead-free, non-toxic, zero-dimensional organic–inorganic hybrid (OIH) compound, which exhibits an emission peak at 516 nm and a long lifetime of 441 μs . The organic hole and electron transport layers are engineered to achieve a highly efficient all-vacuum-deposited PHOLED .

- Results or Outcomes: The fabricated PHOLED has a current efficiency of 24.71 cd A −1, a power efficiency of 20.61 lm W −1, and an external quantum efficiency of 7.12% .

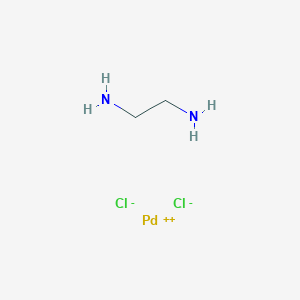

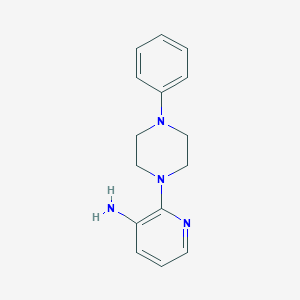

2. Coordination Chemistry

- Application Summary: Manganese(II) bromide is used in the coordination of the target product and by-product of the condensation reaction between 2-picolylamine and acenaphthenequinone .

- Methods of Application: An in situ condensation reaction between 2-picolylamine and acenaphthenequinone is performed .

- Results or Outcomes: A heteroleptic binuclear manganese complex was obtained and characterized by single-crystal X-ray diffraction .

3. Stille Reaction

- Application Summary: Manganese(II) bromide can be used in place of palladium in the Stille reaction, which couples two carbon atoms using an organotin compound .

- Methods of Application: The Stille reaction is a powerful tool for forming carbon-carbon bonds .

- Results or Outcomes: The use of Manganese(II) bromide instead of palladium in the Stille reaction can be a cost-effective and efficient alternative .

4. Organic Light-Emitting Diodes

- Application Summary: Manganese(II) bromide is used in the fabrication of organic light-emitting diodes (OLEDs). These are used in display technology for mobile devices, televisions, and solid-state lighting applications .

- Methods of Application: High vacuum evaporation and high-temperature deposition processes are applied in the fabrication of the light-emitting layer in OLEDs .

- Results or Outcomes: The use of Manganese(II) bromide in OLEDs can improve the efficiency and longevity of these devices .

5. Hybrid Manganese(II) Halides

- Application Summary: Hybrid manganese(II) halides (HMHs), including Manganese(II) bromide, have impressive optical properties, low toxicity, and facile synthetic processibility .

- Methods of Application: HMHs are used as effective reabsorption-free phosphors .

- Results or Outcomes: These compounds demonstrate the potential to be used as low-cost solution-processable scintillators .

6. Synthesis of Biaryls

- Application Summary: Manganese(II) bromide can be used in the synthesis of biaryls .

- Methods of Application: The compound is used in place of palladium in the Stille reaction, which couples two carbon atoms using an organotin compound .

- Results or Outcomes: The use of Manganese(II) bromide in the synthesis of biaryls can be a cost-effective and efficient alternative .

Safety And Hazards

Future Directions

There are ongoing research efforts to explore the potential applications of Manganese(II) bromide. For instance, a study has fabricated highly efficient phosphorescent green-light-emitting diodes (PHOLEDs) using a lead-free, non-toxic, zero-dimensional organic–inorganic hybrid (OIH) compound of Manganese(II) bromide . Another study has explored the effect of Zn2+ doping in organic Manganese(II) bromide hybrid scintillators toward enhanced light yield for X-Ray imaging .

properties

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese(II) bromide | |

CAS RN |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)